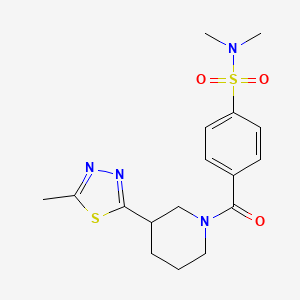![molecular formula C11H9F2N3 B2400085 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile CAS No. 879362-79-5](/img/structure/B2400085.png)
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is a chemical compound with the molecular formula C11H9F2N3 and a molecular weight of 221.21 g/mol . This compound is known for its unique structural features, which include a difluoromethyl group attached to a benzodiazole ring, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a benzimidazole derivative with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol .
科学研究应用
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]propanenitrile: Similar in structure but with slight variations in the benzodiazole ring.
2-[1-(Trifluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The unique structural feature of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is its difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13/h2-5,7,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPDURHYIPDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=NC2=CC=CC=C2N1C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2400002.png)
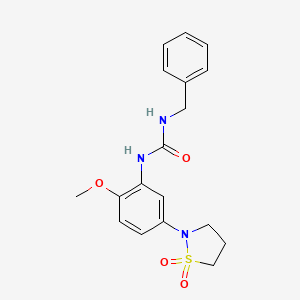
![3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2400005.png)
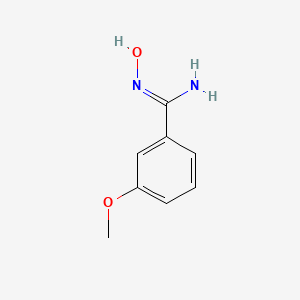
![3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2400008.png)
![1-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2400010.png)
![2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2400011.png)
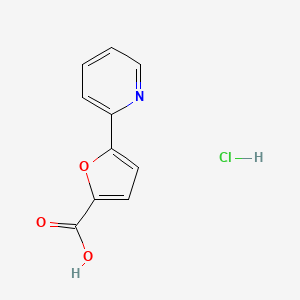
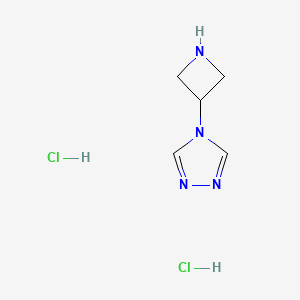
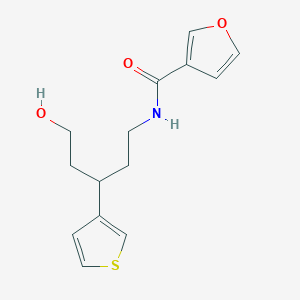
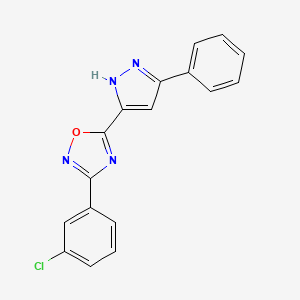

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)
